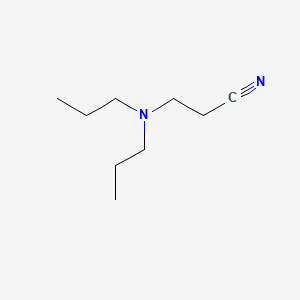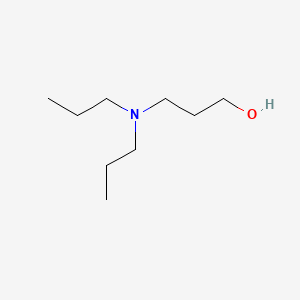
5-Amino-3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile
概要
説明
Synthesis Analysis
The synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile involves various strategies, including multicomponent reactions and the use of catalysts. One notable method is the catalyst-free grinding method, which offers an efficient, one-pot synthesis approach from substituted benzaldehydes, 3-amino-5-methylpyrazole, and malononitrile, highlighting its practicality in synthesizing pyrazolo[3,4-b]pyridine derivatives with high efficiency and minimal environmental impact (Nikpassand, Fekri, & Rahro, 2019).
Molecular Structure Analysis
The molecular structure and crystallography of derivatives of this compound have been extensively studied through X-ray diffraction and spectroscopic methods. These studies have provided insights into the compound's conformation, highlighting planar arrangements and hydrogen bonding patterns that contribute to its stability and reactivity (Zukerman-Schpector, Barreiro, & Freitas, 1994).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including cycloadditions, substitutions, and condensations, leading to a wide array of heterocyclic compounds. These reactions are facilitated by the compound's reactive amino and nitrile groups, allowing for the synthesis of complex molecules with diverse biological activities (Tominaga, Yoshioka, Castle, Luo, & Hata, 1997).
科学的研究の応用
Corrosion Inhibition and Surface Properties
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile has been studied for its corrosion inhibition properties and surface tension characteristics. Researchers found that derivatives of this compound exhibit significant corrosion inhibition efficiency, especially in acidic environments. The efficiency increases with higher concentrations of the inhibitor but decreases with rising temperatures. The study involved detailed analysis using techniques like FT-IR, NMR, mass spectroscopy, and thermodynamic activation parameters to understand the mechanism of corrosion inhibition (Abdel Hameed et al., 2020).
Crystal Structure Analysis
The crystal structure of certain derivatives of this compound has been determined through X-ray crystallography. This research aids in understanding the reaction mechanisms of these compounds with unsaturated carbonyl compounds (Liu et al., 2013).
Synthetic Chemistry Applications
This compound plays a crucial role in the synthesis of various heterocyclic compounds. Its derivatives have been used in the unexpected formation of pyrazolopyrimidines, which are of significant interest in synthetic organic chemistry for developing biologically active molecules (Faria et al., 2013). Another study explored the synthesis of new pyrazole-4-carbonitrile derivatives through various synthetic approaches, highlighting the compound's versatility in organic synthesis (Ali et al., 2016).
Electronic and Spectral Properties
A 2022 study investigated the electronic properties of a fluoropyrazolecarbonitrile derivative, including its interaction with fullerene molecules. This research provides insights into the physical and chemical properties of the compound, such as active sites, biological activities, and reactivity. The study also highlighted its potential antiarthritic properties (2022).
作用機序
Target of Action
Similar compounds have been known to interact with various biological targets, influencing a range of biochemical processes .
Mode of Action
It’s known that the compound can react with other molecules to form complex structures . The presence of the amino group and the carbonitrile group in the molecule suggests potential reactivity with various biological targets.
Biochemical Pathways
Similar compounds have been found to participate in a variety of biochemical reactions, influencing various cellular processes .
Result of Action
It’s known that the compound can react with other molecules to form complex structures , which could potentially influence various cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Amino-3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and stability .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to react with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield specific pyrazolopyridine derivatives . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular processes. The compound’s ability to form stable complexes with target biomolecules is key to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. These interactions are important for understanding how the compound exerts its effects at the cellular level .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
5-amino-3-methyl-1-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-8-10(7-12)11(13)15(14-8)9-5-3-2-4-6-9/h2-6H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOYPUVIGCTVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277312 | |
| Record name | 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5346-56-5 | |
| Record name | 5346-56-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5346-56-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1638 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,1'-Bicyclohexyl]-4,4'-diol](/img/structure/B1266469.png)



![1-[2-(3-Bromophenoxy)ethyl]pyrrolidine](/img/structure/B1266476.png)

![Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1266478.png)




